molecular formula C12H10Cl2N2 B3059195 1,2-Bis(3-chlorophenyl)hydrazine CAS No. 953-01-5

1,2-Bis(3-chlorophenyl)hydrazine

Cat. No. B3059195
CAS RN: 953-01-5
M. Wt: 253.12 g/mol
InChI Key: PQIGCOAHFLSOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(3-chlorophenyl)hydrazine is a useful research compound. Its molecular formula is C12H10Cl2N2 and its molecular weight is 253.12 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Bis(3-chlorophenyl)hydrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Bis(3-chlorophenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(3-chlorophenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

953-01-5

Product Name

1,2-Bis(3-chlorophenyl)hydrazine

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

1,2-bis(3-chlorophenyl)hydrazine

InChI

InChI=1S/C12H10Cl2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8,15-16H

InChI Key

PQIGCOAHFLSOKR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NNC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)NNC2=CC(=CC=C2)Cl

Other CAS RN

953-01-5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 50% NaOH (3 mL) was added 3-chloronitrobenzene (10 g, 64 mM). The suspension was warmed to 60° C. and zinc (9 g, 138 mM) was added. During the addition, the temperature of the reaction mixture was kept between 60° and 80° C. After the addition was complete, a solution of 20% NaOH (18 mL, 90 mM) was added followed by water (30 mL). An additional portion of zinc (12 g, 189 mM) was then added and the resulting mixture was stirred between 75°-80° C. for 2 hours. After cooling to room temperature, the mixture was added to ether (200 mL), stirred, and the liquid was decanted. The solids were then resuspended in ether and the extraction was repeated 3 times. The ether extracts were combined, dried (Na2SO4), and concentrated to give a yellow solid. This was purified by flash column chromatography using CH2Cl2 as elutant which afforded the titled compound as a yellow solid (5.5 g, 68%). NMR (CDCl3): 7.12 (t, J=8 Hz, 2H), 6.80 (m, 4H), 6.67 (dd, J1 =1 Hz, J2 =8 Hz, 2H), 5.66 (br s, 2H).
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 g
Type
catalyst
Reaction Step Four
Name
Quantity
12 g
Type
catalyst
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
68%

Synthesis routes and methods II

Procedure details

1.2 g of sodium hydroxide and 0.25 g of Raney nickel are added to a suspension of 53.4 g of 3,3'-dichloroazoxybenzene in 60 ml of methanol and 15 ml of water and the hydrogenation reaction is carried out under a hydrogen pressure of 10 bars. After 90 minutes the mixture is cooled to 10° C. and the product is isolated by filtration. 3,3'-Dichlorohydrazobenzene is obtained in a yield of 89% of theory.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

85 Parts of an aqueous solution of technical sodium hydrosulfide containing 35 percent NaHS and 9 percent Na2S 2 O3 were added to a mixture comprising 65.4 parts of 2,2'-dichlor-5,5'-dichloroazoxybenzene in 196 parts of methanol at room temperature within 90 minutes. The reaction mixture was then refluxed at 70° C to75° C for a period of 5 hours. The pH had been kept between 9 and 9.4. After this period the starting azoxybenzene was shown to be all consumed and the reaction mixture was cooled down to 0° C to 5° C, and the resulting precipitate filtered off and washed with water until alkali-free. After drying below 70° C 48 parts of 2,2'-dichloro,-5,5'-dichlorohydrazobenzene of a melting point of 116° C were obtained, this representing yield of 76 percent of the theory.
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Na2S
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reactant
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reactant
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0 (± 1) mol
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